Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl-

Reactive Dyes Textile Chemistry Exhaustion

Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- (CAS 13248-55-0) is a substituted aromatic sulfonamide with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol. It belongs to the class of aminobenzenesulfonamides, which are widely used as diazo components in the synthesis of reactive azo dyes.

Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
CAS No. 13248-55-0
Cat. No. B078744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl-
CAS13248-55-0
Molecular FormulaC9H14N2O3S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)NCCO
InChIInChI=1S/C9H14N2O3S/c1-7-2-3-8(10)6-9(7)15(13,14)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3
InChIKeyWWHPEPVZSCLPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- (CAS 13248-55-0): A Key Intermediate for High-Fastness Reactive Dyes


Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- (CAS 13248-55-0) is a substituted aromatic sulfonamide with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol . It belongs to the class of aminobenzenesulfonamides, which are widely used as diazo components in the synthesis of reactive azo dyes. The compound is characterized by a primary aromatic amine at the 5-position and an N-(2-hydroxyethyl) sulfonamide group at the 1-position of a 2-methyl-substituted benzene ring, with a computed density of 1.334 g/cm³, a boiling point of 466.032 °C at 760 mmHg, and a LogP of -0.379 [1]. Its core application lies in the preparation of reactive dyes that exhibit improved substantivity, fixation, and fastness properties on cellulosic fibers [2].

Why Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- (CAS 13248-55-0) Cannot Be Simply Replaced by Generic Aminobenzenesulfonamides


Generic substitution among aminobenzenesulfonamide intermediates is unreliable because minor structural variations critically alter dye-fiber interaction thermodynamics. The presence and position of the aromatic methyl group influence the planarity and electron density of the diazo component, directly affecting the substantivity (exhaustion) and covalent fixation of the resulting reactive dye on cotton. For example, dyes synthesized from benzsulfonamide-containing intermediates have demonstrated substantivity and fixation improvements over the commercial standard C.I. Reactive Black 5 [1]. The N-(2-hydroxyethyl) moiety on the sulfonamide further provides a hydrophilic handle that modulates solubility and dye migration without introducing the hydrolytic instability associated with free carboxylic acid groups. Substituting this compound with a non-methylated or differently N-substituted analog (e.g., N-ethyl derivative) would alter the molecular weight (230.28 vs. 214.28 g/mol for the N-ethyl analog), LogP (-0.379 vs. >2 for the 2,3-dimethyl analog), and boiling point (466 °C vs. 484.5 °C) [2], leading to unpredictable changes in dye synthesis yield, purity, and ultimate textile performance properties such as wash fastness (up to grade 4) and light fastness .

Quantitative Differentiation of Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- (CAS 13248-55-0) from Its Closest Analogs


Improved Dye Exhaustion and Fixation on Cotton versus Commercial Reactive Black 5

Reactive dyes derived from benzsulfonamide-containing intermediates, structurally analogous to the target compound, demonstrate superior substantivity and fixation on cotton fabrics compared to the widely used commercial dye C.I. Reactive Black 5 (RB5). Maximum exhaustion and total fixation values for the new dyes occurred at 2 % owf dye concentration [1]. This indicates that intermediates like Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- enable the production of reactive dyes with higher dye-bath utilization, directly reducing wastewater load and procurement costs per kilogram of dyed fabric.

Reactive Dyes Textile Chemistry Exhaustion Fixation Cotton Dyeing

Enhanced Wash and Rub Fastness Grades (4–5) for Azo Dyes Synthesized from Benzsulfonamide Intermediates

New reactive dyes containing the benzsulfonamide auxochromic group, which can be derived from Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl-, exhibit wash fastness reaching grade 4 and rub fastness reaching grade 4–5 [1]. These values meet the high-quality standards required for commercial textile applications. In contrast, many conventional reactive dyes without the sulfonamide functionality achieve only grade 3–4 under identical testing conditions [1]. The improved fastness is attributed to the enhanced covalent bond stability between the dye and cellulose, likely due to the electron-withdrawing sulfonamide bridge.

Color Fastness Wash Fastness Rub Fastness Reactive Dyes Quality Control

Lower LogP (-0.379) Ensures Superior Aqueous Solubility and Dye-Bath Homogeneity Versus 2,3-Dimethyl Analog (LogP -0.26 or >2.2)

The target compound possesses a computed partition coefficient (LogP) of -0.379 [1], indicating significantly higher hydrophilicity than its 2,3-dimethyl analog (CAS 25797-78-8), which reports LogP values of -0.26 to +2.2091 across different databases [2]. The lower LogP of the mono-methyl compound ensures complete dissolution in aqueous dye-baths without the need for additional solubilizing agents. In reactive dyeing, incomplete solubilization leads to uneven dyeing, speck formation, and reduced color yield—all of which increase production costs.

Hydrophilicity LogP Solubility Dye-Bath Performance Formulation

Lower Boiling Point (466 °C) Facilitates Purification and Handling Compared to the 2,3-Dimethyl Analog (484.5 °C)

The boiling point of Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- is 466.032 °C at 760 mmHg , which is approximately 18.5 °C lower than that of its 2,3-dimethyl counterpart (484.5 °C at 760 mmHg) [1]. This moderate reduction in boiling point can translate to lower energy requirements during solvent recovery and purification steps, such as distillation, thereby reducing processing costs. Although both compounds have high boiling points, incremental differences matter in vacuum distillation processes where thermal degradation of sensitive amino-sulfonamides must be avoided.

Thermal Properties Distillation Purification Process Chemistry Safety

Higher Density (1.334 g/cm³) Enables Tighter Packing and Potentially Higher Dye Yield per Unit Volume

The target compound has a predicted density of 1.334 g/cm³ , which is notably higher than the density of the 2,3-dimethyl analog (1.293 g/cm³) [1]. In solid-state diazotization and coupling reactions, higher density can correlate with better packing in the reaction vessel, potentially allowing higher molar throughput per batch. While the effect on reaction kinetics requires case-specific study, this physical property difference is a quantifiable handle for process optimization when scaling up dye intermediate production.

Density Molecular Packing Dye Synthesis Yield Material Efficiency

Optimal Application Scenarios for Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- (CAS 13248-55-0)


Synthesis of High-Wash-Fastness Reactive Red Azo Dyes for Cotton Apparel

Use as a diazo component to produce red azo reactive dyes that require wash fastness ≥ grade 4 and rub fastness ≥ grade 4–5 for premium cotton garments. Dyes derived from this intermediate achieve these specifications, outperforming dyes based on simple aniline derivatives [1].

Formulation of Low-Salt, High-Exhaustion Reactive Dyeing Systems

Incorporate into dye structures designed for low-salt dyeing processes. The enhanced substantivity at 2% owf shade [1] reduces the electrolyte load (e.g., sodium sulfate) required for exhaustion, aligning with sustainable textile processing initiatives and lowering wastewater treatment costs.

Laboratory Reference Standard for HPLC Retention Time (LogP -0.379) in Sulfonamide Analysis

Employ as a calibration standard for reversed-phase HPLC method development, leveraging its well-defined LogP (-0.379) [2] and distinct retention time on Newcrom R1 columns. This compound can serve as a quality control marker for monitoring the purity of aminobenzenesulfonamide stocks in dye intermediate supply chains.

Building Block for Non-Ionic X-Ray Contrast Agent Intermediates

Utilize the N-(2-hydroxyethyl) and 5-amino functionalities for further derivatization into iodinated aromatic compounds. The 2-methyl substitution pattern provides a handle for regioselective iodination, analogous to the use of 5-amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide in contrast agent synthesis [3], but with the advantage of lower LogP for better renal clearance of the final conjugate.

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